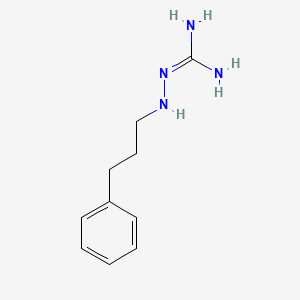

(3-Phenylpropyl)aminoguanidine

Description

Contextualization within the Aminoguanidine (B1677879) Chemical Class and its Biomedical Relevance

(3-Phenylpropyl)aminoguanidine belongs to the aminoguanidine class of organic compounds, which are characterized by a guanidine (B92328) group substituted with an amino group. Guanidines are nitrogen-rich, strongly basic compounds that are typically protonated at physiological pH, forming a resonance-stabilized guanidinium (B1211019) cation. scripps.eduwikipedia.org This ability to participate in hydrogen bonding and electrostatic interactions underpins their frequent and significant interactions with biological targets. mdpi.com

The parent compound, aminoguanidine (also known as pimagedine), is a well-studied molecule recognized for its ability to inhibit the formation of advanced glycation end-products (AGEs), a key process in the development of diabetic complications. nih.gov Furthermore, aminoguanidine and its derivatives are known to inhibit various enzymes, including diamine oxidase and nitric oxide synthase (NOS). nih.govmedchemexpress.com The biomedical relevance of the aminoguanidine class is extensive, with research demonstrating a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties. ijisrt.comscirp.orgmdpi.com This broad utility has established aminoguanidines as a "privileged scaffold" in medicinal chemistry, serving as a versatile foundation for the design of new therapeutic agents. mdpi.com

Historical Overview of Research Pertaining to this compound and Structurally Related Guanidines

The study of guanidino compounds has a long history, with the first isolation of guanidine from guano dating back to 1861. wikipedia.org The parent compound of the aminoguanidine class was first synthesized by J. Thiele in 1892, and a comprehensive review of its chemistry was already available by 1939, highlighting its early use as a versatile starting material for the synthesis of various heterocyclic compounds like pyrazoles and triazoles. at.ua

Historically, research into guanidine derivatives focused on their potential as antimicrobial and antiparasitic agents. mdpi.com Over the decades, their therapeutic applications have broadened significantly. mdpi.com The phenylpropyl moiety, a key structural feature of this compound, has also been a component of successful therapeutic agents. For instance, ACE inhibitors like Lisinopril and Enalapril, which were patented in 1978, incorporate a carboxy-phenylpropyl group and are widely used to treat hypertension. rsc.orgnih.gov This demonstrates a long-standing interest in the phenylpropyl structure in drug development. Research specifically mentioning aminoguanidine derivatives containing a 3-phenylpropyl group appeared in the patent literature in the late 1990s, where they were investigated for their potential as Na+/H+ exchange inhibitors for cardiovascular applications.

Current Academic Research Landscape of this compound

The current research landscape for aminoguanidine derivatives is dynamic and expansive, with a focus on synthesizing novel compounds and evaluating their therapeutic potential. researchgate.net Much of this work involves the creation of aminoguanidine hydrazones and Schiff bases, which are explored for a multitude of biological activities. scirp.orgnih.govmdpi.com

Modern research continues to build on the diverse bioactivity of this chemical class, with studies exploring applications such as:

Anticancer Agents: Aminoguanidine hydrazone derivatives have been synthesized and evaluated for their anticancer properties, with some showing promising results against various cancer cell lines. scirp.orgresearchgate.net

Antimicrobial Agents: New aminoguanidine derivatives are being developed as potent antimicrobial agents, with some showing efficacy against resistant pathogens like MRSA. mdpi.commdpi.com

Enzyme Inhibition: The ability of aminoguanidine derivatives to act as enzyme inhibitors remains a key area of interest. For example, certain derivatives have been investigated as furin inhibitors, which could have implications for treating viral diseases. mdpi.com

Bioprobe Development: Recent studies have highlighted the potential of aminoguanidine-based Schiff bases in the development of fluorescent bioprobes, owing to properties like aggregation-induced emission (AIE). nih.gov These probes could be valuable tools for studying biomolecular interactions, including those relevant to SARS-CoV-2. nih.gov

While much of the contemporary research focuses on the broader class, the specific compound this compound is recognized in chemical databases, and its derivatives, such as those with a thio-linked phenylpropyl group, have been synthesized and studied, often using modern techniques like microwave synthesis. uni.ludergipark.org.tr The ongoing synthesis and characterization of new aminoguanidine derivatives aim to establish clear structure-activity relationships, paving the way for more targeted and effective drug candidates. mdpi.commdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key computed properties of the compound.

| Property | Value | Source |

| Molecular Formula | C10H16N4 | uni.lu |

| Monoisotopic Mass | 192.1375 Da | uni.lu |

| InChIKey | QUWILARGNKEHLL-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 1.5 | uni.lu |

| SMILES | C1=CC=C(C=C1)CCCNN=C(N)N | uni.lu |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

36298-19-8 |

|---|---|

Formule moléculaire |

C10H16N4 |

Poids moléculaire |

192.26 g/mol |

Nom IUPAC |

2-(3-phenylpropylamino)guanidine |

InChI |

InChI=1S/C10H16N4/c11-10(12)14-13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H4,11,12,14) |

Clé InChI |

QUWILARGNKEHLL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCNN=C(N)N |

SMILES canonique |

C1=CC=C(C=C1)CCCNN=C(N)N |

Autres numéros CAS |

36298-19-8 |

Numéros CAS associés |

30598-34-6 (mono-hydrochloride) |

Synonymes |

3-phenylpropanolaminoguanidine hydrochloride SaH 43 522 SaH 43-522 SaH 43-522 monohydrochloride SaH 43-522 mononitrate SaH-43 522 |

Origine du produit |

United States |

Synthetic Methodologies for 3 Phenylpropyl Aminoguanidine and Its Analogues

Established Synthetic Pathways for the Aminoguanidine (B1677879) Core

The aminoguanidine moiety is the central functional group, and its synthesis is a well-established area of organic chemistry. The approaches can be broadly categorized into the formation of the basic guanidine (B92328) structure and its subsequent derivatization.

Core Guanidine Formation Chemistries

The construction of the guanidine core, HNC(NH₂)₂, is foundational. wikipedia.org Several classical methods are employed, often relying on the transformation of precursors like thioureas, cyanamides, or carbodiimides. researchgate.net

One common commercial route begins with the reaction of dicyandiamide (B1669379) with ammonium (B1175870) salts. wikipedia.org Another laboratory-scale method involves the gentle thermal decomposition of ammonium thiocyanate. wikipedia.org More versatile methods for creating substituted guanidines, which are precursors to the aminoguanidine structure, involve guanylation reactions. These reactions use reagents like S-alkylisothioureas or pyrazole-1-carboximidamide derivatives to transfer a guanidinyl group to an amine. researchgate.netorganic-chemistry.org Modern catalytic methods, including those using zinc or copper catalysts, have been developed to improve efficiency and reduce the use of toxic reagents like mercury salts that were traditionally used for desulfurization of thioureas. researchgate.netnih.gov

Table 1: Selected Methods for Core Guanidine Synthesis

| Starting Material | Reagent(s) | Key Transformation | Reference |

|---|---|---|---|

| Dicyandiamide | Ammonium Salts | Ammonolysis to form biguanidine, then guanidinium (B1211019) salt | wikipedia.org |

| Ammonium Thiocyanate | Heat (180-190°C) | Thermal decomposition | wikipedia.org |

| Thioureas | Amines, Thiophilic metal salt (e.g., Hg(II), Cu(II)) | Desulfurization and condensation | researchgate.net |

| Carbodiimides | Amines, Catalyst (e.g., ZnEt₂, CuCl₂) | Catalytic hydroamination/guanylation | organic-chemistry.orgnih.gov |

This table is interactive and represents a selection of established methods.

Derivatization Strategies of the Aminoguanidine Moiety

Aminoguanidine itself, often sourced as its bicarbonate or hydrochloride salt, serves as a versatile building block for a wide array of derivatives. google.comijisrt.com Its structure, featuring a nucleophilic hydrazine-like amino group (-NHNH₂) and a guanidine group, allows for diverse chemical transformations.

A primary derivatization strategy involves the reaction of the terminal amino group with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazones (Schiff bases). nih.gov This reactivity is fundamental to many of its biological and chemical applications. nih.govresearchgate.net

Furthermore, the aminoguanidine core is a key precursor for the synthesis of various nitrogen-containing heterocycles. ijisrt.com For instance, condensation reactions with carboxylic acids or their derivatives can lead to the formation of 3-amino-1,2,4-triazoles. ijisrt.commdpi.com These cyclization reactions are often regioselective and provide a scaffold for further functionalization. mdpi.com Other examples include reactions with dicarbonyl compounds to form substituted triazines or reactions with isothiocyanates to yield thiosemicarbazide (B42300) derivatives, which can also be cyclized. ijisrt.comarchive.org

Table 2: Examples of Aminoguanidine Derivatization

| Reactant Type | Product Type | Reaction | Reference |

|---|---|---|---|

| Aldehyde/Ketone | Hydrazone (Schiff Base) | Condensation | nih.gov |

| Carboxylic Acid | 3-Amino-1,2,4-triazole | Condensation and Cyclization | ijisrt.commdpi.com |

| Dicarbonyl Compound | Substituted Triazine | Cyclization Condensation | archive.org |

This table is interactive and showcases common derivatization pathways for the aminoguanidine core.

Strategies for the Introduction of the 3-Phenylpropyl Side Chain

Attaching the 3-phenylpropyl group to the aminoguanidine core is a critical step in the synthesis of the target compound. This can be achieved either by coupling the side chain to a pre-formed aminoguanidine or by building the aminoguanidine structure onto a molecule already containing the phenylpropyl group.

Coupling and Alkylation Approaches

The most direct method for introducing the 3-phenylpropyl side chain is through N-alkylation of aminoguanidine. This typically involves reacting aminoguanidine with a suitable 3-phenylpropyl electrophile, such as 1-bromo-3-phenylpropane or 1-chloro-3-phenylpropane. google.comresearchgate.net The reaction is a nucleophilic substitution where one of the nitrogen atoms of aminoguanidine attacks the carbon atom bearing the leaving group (halide). google.com

The choice of base, solvent, and temperature is crucial for controlling the reaction's efficiency and selectivity. google.comorganic-chemistry.org Bases like potassium carbonate or triethylamine (B128534) are often used to neutralize the acid generated during the reaction. google.com Modern approaches to N-alkylation of poorly nucleophilic amines sometimes utilize catalytic amounts of alkyl halides in the presence of an alcohol, providing a greener alternative to traditional methods that use stoichiometric amounts of alkylating agents. rsc.org

Precursor Synthesis for Phenylpropyl Functionalization

The synthesis of the 3-phenylpropyl side chain precursor is a key preliminary step. A common and inexpensive starting material is 3-phenyl-1-propanol (B195566). google.com This alcohol can be converted into a more reactive electrophile for the alkylation step.

A standard method involves the chlorination of 3-phenyl-1-propanol using a chlorinating agent like thionyl chloride (SOCl₂) to yield 1-chloro-3-phenylpropane. google.com Alternatively, bromination can be achieved using reagents like phosphorus tribromide (PBr₃). Another approach starts from phenylpropionaldehyde, which can be reduced to the corresponding alcohol and then halogenated. Yet another route is the Gabriel synthesis, where a precursor like 1-bromo-3-phenylpropane reacts with potassium phthalimide, followed by hydrazinolysis to yield 3-phenylpropylamine, which could then be used in a guanylation reaction. google.comorganic-chemistry.org

Table 3: Synthesis of Key 3-Phenylpropyl Precursors

| Precursor | Starting Material | Reagent(s) | Reference |

|---|---|---|---|

| 1-Chloro-3-phenylpropane | 3-Phenyl-1-propanol | Thionyl Chloride (SOCl₂) | google.com |

| 1-Bromo-3-phenylpropane | 3-Phenyl-1-propanol | Phosphorus Tribromide (PBr₃) | researchgate.net |

| 3-Phenylpropylamine | 1-Bromo-3-phenylpropane | Potassium Phthalimide, then Hydrazine (B178648) Hydrate | google.com |

This interactive table outlines common synthetic routes to precursors used for introducing the 3-phenylpropyl side chain.

Regioselective Synthesis Considerations in Derivative Formation

A significant challenge in the synthesis of (3-Phenylpropyl)aminoguanidine is controlling the regioselectivity of the alkylation step. The aminoguanidine molecule possesses multiple nitrogen atoms with varying degrees of nucleophilicity: the two terminal nitrogens of the guanidine group and the two nitrogens of the hydrazine moiety. Direct alkylation can potentially lead to a mixture of isomers.

Achieving regioselectivity often requires a multi-step approach involving protecting groups or by carefully controlling reaction conditions. For example, to direct the alkylation to a specific nitrogen, other more reactive nitrogens might be temporarily blocked. The relative nucleophilicity of the nitrogen atoms can be influenced by the pH of the reaction medium. Under basic conditions, the terminal -NH₂ of the hydrazine portion is generally considered the most nucleophilic site for alkylation.

Alternatively, a regioselective synthesis can be designed by building the guanidine moiety onto a pre-existing N-(3-phenylpropyl)hydrazine. This precursor would be synthesized first, for instance, by alkylating hydrazine with 1-bromo-3-phenylpropane. The resulting phenylpropyl-substituted hydrazine can then be reacted with a guanylating agent, such as S-methylisothiourea, to construct the aminoguanidine functionality with the phenylpropyl group precisely positioned on the hydrazine nitrogen. This approach avoids the ambiguity of direct alkylation on the aminoguanidine core. Such strategies are crucial in the synthesis of specifically substituted triazoles and other derivatives where the position of the substituent dictates the final properties of the molecule. researchgate.netgoogle.com

Analytical Techniques for Reaction Monitoring and Purity Assessment in Research Synthesis

The successful synthesis of this compound requires rigorous monitoring of the reaction progress and thorough assessment of the final product's purity. Researchers employ a suite of analytical techniques to characterize intermediates and confirm the structure and purity of the target compound. bohrium.com

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a fundamental and rapid technique used to monitor the progress of a chemical reaction. scielo.br By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can qualitatively observe the consumption of reactants and the formation of the product. bohrium.comresearchgate.net The disappearance of the starting material's spot and the appearance of a new spot corresponding to the product indicate the reaction's progression towards completion. scielo.br

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for the quantitative analysis and purity determination of aminoguanidine derivatives. scielo.brrjptonline.org A common method involves reverse-phase chromatography, often using a C18 column. google.com For compounds like aminoguanidine that lack a strong UV chromophore, derivatization with an agent like p-nitrobenzaldehyde or the use of a universal detector may be necessary. rjptonline.org However, the phenyl group in this compound should allow for direct UV detection. HPLC methods can be developed to separate the final product from any unreacted precursors or by-products, with the peak area corresponding to its concentration. Purity is often assessed by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. scielo.br A patent for determining the purity of aminoguanidine carbonate specifies a mobile phase of methanol (B129727) and ammonium sulfate (B86663) buffer, a C18 column, and UV detection at 220 nm. google.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful techniques for unambiguous structure elucidation. nih.gov ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific signals corresponding to the aromatic protons of the phenyl ring, the aliphatic protons of the propyl chain, and the NH protons of the aminoguanidine moiety would be expected. ¹³C NMR provides information about the carbon skeleton of the molecule. bohrium.comscielo.br

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing strong evidence for its identity. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places. bohrium.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (from the amine and guanidine groups), C-H stretching (aromatic and aliphatic), and C=N stretching (from the guanidine core). bohrium.com

Other Techniques:

Melting Point Analysis: The melting point of a crystalline solid is a useful indicator of purity. A pure compound typically has a sharp and narrow melting point range, whereas impurities tend to depress and broaden the melting range. nih.gov

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared with the calculated values for the proposed molecular formula to support the compound's identity and purity. nih.gov

The following table summarizes the key analytical techniques used in the synthesis of aminoguanidine derivatives.

| Technique | Purpose | Key Findings/Application | Citation |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Qualitative tracking of reactant consumption and product formation. | bohrium.comscielo.br |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Determines purity (>95% is often the standard for further studies). Can be used to quantify residual starting materials. | scielo.brrjptonline.orggoogle.com |

| Nuclear Magnetic Resonance (NMR) | Structure Elucidation | Confirms the chemical structure by analyzing the ¹H and ¹³C environments. | bohrium.comnih.gov |

| Mass Spectrometry (MS/HRMS) | Structure Confirmation | Determines the molecular weight and, with high resolution, the elemental formula. | bohrium.com |

| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups like N-H, C-H, and C=N. | bohrium.comnih.gov |

| Melting Point | Purity Assessment | A sharp melting range indicates high purity of the crystalline product. | nih.gov |

| Elemental Analysis | Purity & Formula Confirmation | Verifies the elemental composition (C, H, N) against the theoretical formula. | nih.gov |

Considerations for Scalable Laboratory Synthesis and Green Chemistry Principles

Transitioning the synthesis of this compound from a small research scale to a larger laboratory or pilot-plant scale requires careful consideration of practicality, safety, cost-effectiveness, and environmental impact. The principles of green chemistry are integral to developing sustainable synthetic processes.

Scalability: A scalable synthesis route should ideally involve readily available and inexpensive starting materials, simple and safe reaction conditions, and straightforward purification procedures. google.com The synthesis of 3-phenylpropylamine, a key precursor for the target molecule, has been reported via a scalable process starting from 3-phenylpropanol. google.com This method is described as suitable for industrialized production due to its simple operating conditions and high yield and purity. google.com When scaling up the final condensation step with an aminoguanidine source, factors such as reaction temperature, mixing efficiency, and heat transfer become critical. The choice of solvent is also crucial; it must be effective for the reaction, easily recoverable, and have a low environmental impact. Purification methods like crystallization are generally preferred over chromatography for large-scale work due to their efficiency and lower solvent consumption.

Green Chemistry Principles: The application of green chemistry principles aims to minimize the environmental footprint of the synthesis. mdpi.com

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and condensations are often more atom-economical than substitutions that generate stoichiometric by-products.

Use of Safer Solvents and Auxiliaries: The ideal solvent is non-toxic, non-flammable, and easily recyclable. Water is an excellent green solvent, and some syntheses of related heterocyclic compounds have been successfully performed in water. researchgate.net If organic solvents are necessary, greener alternatives like ethanol (B145695) or 2-methyltetrahydrofuran (B130290) are preferred over hazardous solvents like chlorinated hydrocarbons.

Catalysis: The use of catalysts is superior to stoichiometric reagents. Catalysts are used in small amounts and can carry out a reaction multiple times, reducing waste. For instance, the iodine-catalyzed synthesis of dipyrromethanes in water represents a green approach. researchgate.net Modern techniques like photoredox catalysis are also being developed for scalable and efficient bond formation. rsc.org

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. This principle encompasses all other principles, from choosing atom-economical reactions to using recyclable catalysts and solvents.

The following table outlines key considerations for a scalable and green synthesis of this compound.

| Principle | Consideration for this compound Synthesis | Citation |

| Starting Materials | Utilize inexpensive and readily available precursors like 3-phenylpropanol. | google.commdpi.com |

| Reaction Conditions | Aim for ambient temperature and pressure. Ensure efficient heat transfer and mixing on a larger scale. | rsc.org |

| Solvent Choice | Prioritize water or green organic solvents (e.g., ethanol). Minimize solvent volume and incorporate recycling where possible. | researchgate.net |

| Catalysis | Employ catalytic methods over stoichiometric reagents to improve atom economy and reduce waste. | researchgate.netrsc.org |

| Purification | Favor crystallization over chromatography for large-scale purification to reduce solvent waste and cost. | google.com |

| Waste Management | Design the synthesis to minimize by-product formation. Neutralize any acidic or basic waste streams before disposal. | orgsyn.org |

By integrating these analytical and scale-up considerations, the synthesis of this compound can be performed efficiently, reliably, and with minimal environmental impact.

Based on a comprehensive review of the available scientific literature, there is a significant lack of specific preclinical data for the compound This compound that would be required to fully address the detailed outline provided. The vast majority of published research focuses on the parent compound, aminoguanidine (also known as pimagedine).

The search for specific information on the biological mechanisms of action of this compound across various enzyme systems and its interactions with reactive carbonyl species did not yield sufficient detailed findings. For instance, while one study briefly mentions the reaction of 3-phenylpropyl-aminoguanidine with acrolein, it does not provide the specific inhibitory profiles or mechanistic data requested. researchmap.jp

Research is extensive for aminoguanidine, covering its effects on:

Enzyme Inhibition: Inhibition of diamine oxidase, semicarbazide-sensitive amine oxidase (SSAO), and nitric oxide synthase (NOS) isoforms. wikipedia.orgnih.govnih.govmdpi.comnih.govnih.govplos.orgnih.gov

Reactive Carbonyl Species: Scavenging of methylglyoxal, glyoxal, and 3-deoxyglucosone. nih.govresearchgate.netmdpi.comnih.govnih.govnih.govdojindo.comnih.gov

AGE Formation: Mechanistic interventions in the formation of advanced glycation endproduct (AGE) precursors. nih.govresearchgate.netmdpi.comnih.govredalyc.orgmdpi.com

However, due to the strict requirement to focus solely on This compound , this extensive body of data on aminoguanidine cannot be used to construct the requested article. Extrapolating findings from aminoguanidine to its 3-phenylpropyl derivative without direct experimental evidence would be scientifically inaccurate and speculative.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on this compound that adheres to the provided outline. Further preclinical research specifically investigating this compound is necessary to elucidate its distinct biological mechanisms.

Elucidation of Biological Mechanisms of Action in Preclinical Models

Receptor Binding and Functional Modulation

The interaction of (3-Phenylpropyl)aminoguanidine with specific receptor systems is a key area of investigation to understand its pharmacological profile. Research has explored its affinity and activity at several receptors known to be modulated by structurally related compounds.

5-HT2B Receptor: The 5-hydroxytryptamine 2B (5-HT2B) receptor, a G protein-coupled receptor (GPCR), is expressed in various tissues, including the cardiovascular system and the central nervous system. nih.govnih.govreprocell.com Its activation is involved in diverse physiological processes. nih.govnih.govreprocell.com While direct binding studies on this compound are not extensively documented, the 5-HT2B receptor is a known target for various structurally diverse ligands. nih.govmdpi.com For instance, some tryptamine (B22526) derivatives have been shown to act as partial agonists at the 5-HT2B receptor. ugent.be The therapeutic use of 5-HT2B agonists is generally avoided due to the risk of valvular heart disease. reprocell.com Conversely, 5-HT2B antagonists are being explored for several therapeutic applications. reprocell.com Given the structural elements of this compound, its potential for interaction with the 5-HT2B receptor warrants further investigation to determine its affinity and functional activity (agonist or antagonist).

Neuropeptide FF Receptors: Neuropeptide FF (NPFF) receptors, including NPFF1 and NPFF2, are GPCRs involved in pain modulation, opioid system regulation, and other physiological functions. researchgate.netunistra.frmdpi.com Studies on related compounds suggest a potential for interaction. For example, a class of non-peptidic compounds, aminoguanidine (B1677879) hydrazones, have been identified as NPFF1 receptor antagonists that can reverse opioid-induced hyperalgesia. researchgate.netunistra.fr This indicates that the aminoguanidine scaffold can be a basis for ligands targeting NPFF receptors. However, in a study of dipeptidic ligands for NPFF receptors, lengthening a side chain to a phenylpropyl group resulted in a complete loss of activity at the NPFF1 receptor, suggesting that the substitution pattern is critical for affinity. researchgate.net Specific binding assays are required to determine the affinity and functional role of this compound at NPFF receptor subtypes.

Trace Amine-Associated Receptors (TAARs): TAARs are a family of GPCRs that respond to trace amines, which are endogenous compounds structurally related to classical biogenic amine neurotransmitters. nih.govnih.govwikipedia.org TAAR1 is the most studied member and is a receptor for compounds like β-phenylethylamine and tyramine, as well as certain psychostimulants. wikipedia.org Biguanide-based derivatives, which share some structural similarities with aminoguanidines, have been identified as selective TAAR1 agonists. researchgate.net While there is no direct evidence of this compound binding to TAARs, the structural relationship to known ligands suggests it as a potential area for future research. nih.govnih.govresearchgate.net

Table 1: Receptor Interaction Profile of Related Compound Classes

| Receptor Family | Related Compound Class | Observed Activity |

|---|---|---|

| Neuropeptide FF Receptors | Aminoguanidine Hydrazones | NPFF1 Receptor Antagonists researchgate.netunistra.fr |

Computational methods such as molecular docking are valuable tools for predicting the binding modes of ligands to their receptor targets. While specific molecular docking studies for this compound with 5-HT2B, NPFF, or TAAR receptors are not available in the current literature, studies on related aminoguanidine derivatives have been performed with other biological targets. For instance, molecular docking of aminoguanidine derivatives containing an acylhydrazone moiety has been used to understand their interaction with bacterial FabH, revealing key hydrogen bonding and hydrophobic interactions. nih.govsemanticscholar.org Similarly, docking studies have been employed to investigate the binding of guanidinium-containing compounds to bacterial signal peptidase SpsB. d-nb.info

These studies highlight the utility of computational modeling in understanding the interactions of the guanidine (B92328) group, which can form hydrogen bonds and interact with negatively charged residues. d-nb.info Future in silico studies focusing on this compound could provide valuable insights into its potential binding poses and key interactions within the binding pockets of the 5-HT2B, NPFF, and TAAR receptors, guiding further experimental validation. rsc.orgtandfonline.commdpi.com

Characterization of Receptor Affinities and Ligand Activity (e.g., 5-HT2B Receptor, Neuropeptide FF Receptors, Trace Amine-Associated Receptors)

Cellular and Molecular Interactions beyond Enzymes and Receptors

Beyond its potential interactions with specific receptors, the biological activity of this compound may also involve interactions with other fundamental cellular components like nucleic acids and proteins, as well as influencing cytoskeletal structures.

The ability of small molecules to interact with nucleic acids can have significant implications for cellular function. The guanidinium (B1211019) group, present in this compound, is positively charged at physiological pH and can engage in electrostatic interactions and hydrogen bonding with the negatively charged phosphate (B84403) backbone of DNA. d-nb.infomdpi.com

While direct studies on this compound are lacking, research on other aminoguanidine-based compounds has demonstrated DNA binding activity. For example, a study on a novel 1,3-bis(2-hydroxy-3,5-diiodophenyl-methylideneamino)guanidine showed strong interaction with calf thymus DNA, which was confirmed by electronic absorption spectroscopy and supported by in silico docking results. nih.gov This suggests that the aminoguanidine scaffold has the potential to serve as a DNA binding motif. Further studies are needed to determine if this compound itself can bind to DNA and to characterize the nature and consequences of such an interaction.

The aggregation of proteins is a pathological hallmark of numerous diseases. frontiersin.orgnih.govmdpi.com Small molecules that can inhibit or modulate this process are of significant therapeutic interest. frontiersin.orgnih.govmdpi.com The potential for this compound to modulate protein function and aggregation has not yet been specifically investigated. However, some compounds containing guanidinium groups have been explored in this context. For example, arginine, which contains a guanidinium group, has been identified as a chemical chaperone that can suppress the aggregation of polyglutamine proteins. frontiersin.org Furthermore, some plant-based extracts have been shown to inhibit protein aggregation and the formation of advanced glycation end-products (AGEs), a process in which aminoguanidine itself has been studied as an inhibitor. jssuni.edu.in The relevance of these findings to this compound remains to be determined through direct experimental evaluation.

The cytoskeleton, composed of protein filaments such as microtubules, is crucial for maintaining cell structure, motility, and division. uniprot.org Microtubules are dynamic polymers of tubulin, and their polymerization is a target for various therapeutic agents, particularly in cancer. nih.govmdpi.com There is evidence to suggest that compounds structurally related to this compound may influence tubulin dynamics.

A study investigating 2-anilino triazolopyrimidines as tubulin polymerization inhibitors identified a derivative, N3-(3-Phenylpropyl)-1H-1,2,4-triazole-3,5-diamine, which contains a 3-phenylpropyl group. mdpi.com Although this compound belongs to a different chemical class, the presence of the 3-phenylpropyl moiety in a molecule with antitubulin activity is noteworthy. This finding suggests that the 3-phenylpropyl group might contribute to interactions with tubulin or its binding site. Direct studies are necessary to ascertain whether this compound has any effect on tubulin polymerization and, consequently, on cytoskeletal dynamics.

Modulation of Protein Function and Aggregation

The biological activities of this compound and its parent compound, aminoguanidine, have been explored in various preclinical settings. These studies reveal a complex interplay of mechanisms involving cellular growth, oxidative stress, polyamine pathways, and immune responses. The core structure, aminoguanidine, is a well-known inhibitor of various enzymes, and the addition of the 3-phenylpropyl moiety modifies its activity and specificity, leading to distinct biological effects.

Influence on Cellular Proliferation and Viability (mechanistic studies, not efficacy)

The aminoguanidine structure is known to influence cell cycle and proliferation. In studies using mammalian cell lines, aminoguanidine has been shown to inhibit cell growth by prolonging the M-phase of the cell cycle without causing cell death. researchgate.net For instance, in HeLa-S3 and BRL-3A cells, aminoguanidine treatment led to an increase in the proportion of cells in the G2/M-phase and a decrease in the G1-phase. researchgate.net This effect was found to be dose-dependent. researchgate.net

Furthermore, the inhibitory effects of polyamines like spermine (B22157) and spermidine (B129725) on the proliferation of human fibroblasts can be reversed by aminoguanidine. This reversal is attributed to its inhibition of diamine oxidase (DAO), an enzyme present in fetal calf serum used in cell cultures. The inhibition of DAO prevents the metabolism of spermine and spermidine into toxic aldehydes that would otherwise suppress cell proliferation. researchgate.net

While direct studies on the anti-proliferative effects of this compound are limited, research on related compounds provides insight. Analogs such as N-(3-phenylpropyl) and N-(3-(4-nitrophenyl)propyl) derivatives of N-alkylamines have been evaluated for cytotoxicity against various cancer cell lines, given that the receptors they target are often overexpressed in tumors. nih.gov

| Cell Line | Observed Mechanistic Effect | Key Finding | Reference |

|---|---|---|---|

| HeLa-S3 (Human cervical cancer) | Cell cycle arrest | Prolongation of the M-phase; dose-dependent increase in G2/M-phase cells. | researchgate.net |

| BRL-3A (Normal rat liver) | Cell cycle arrest | Increase in the proportion of cells in the G2/M-phase. | researchgate.net |

| Human Fibroblasts | Reversal of polyamine-induced inhibition | Inhibits diamine oxidase (DAO), preventing the formation of toxic polyamine metabolites. | researchgate.net |

Regulation of Oxidative Stress Responses

This compound and its parent compound are recognized for their significant roles in modulating oxidative stress, a key factor in many pathological conditions. Aminoguanidine acts as an antioxidant by quenching hydroxyl radicals and inhibiting lipid peroxidation. asm.org In preclinical models of renal ischemia-reperfusion injury, a condition characterized by intense oxidative stress, aminoguanidine treatment prevented lipid peroxidation, increased levels of the antioxidant glutathione (B108866) (GSH), and restored the activity of glutathione S-transferase (GST). mdpi.com

The mechanism often involves the inhibition of enzymes that produce reactive oxygen species (ROS) and reactive nitrogen species (RNS). Aminoguanidine is a known inhibitor of inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). nih.gov Overproduction of NO can lead to the formation of the highly damaging peroxynitrite anion. nih.gov By inhibiting iNOS, aminoguanidine reduces this source of cellular damage. mdpi.com This inhibition of iNOS and subsequent reduction in oxidative stress has been observed in models of diabetic complications and neurodegenerative diseases. asm.orgfrontiersin.org

Specifically, a study involving the oxidative stress response to acrolein noted the use of 3-phenylpropyl-aminoguanidine, highlighting its direct relevance in this area. mdpi.com Phenylpropanoid structures, in general, are known for their antioxidant and radical scavenging properties. researchgate.net

| Model System | Pathway/Target Modulated | Observed Mechanistic Outcome | Reference |

|---|---|---|---|

| Rat Retinal Müller Cells | Reactive Oxygen Species (ROS) | Inhibited oxidant-induced ROS production and lipid peroxidation. | asm.org |

| Murine Renal Ischemia-Reperfusion | Inducible Nitric Oxide Synthase (iNOS) | Prevented the upregulation of iNOS and subsequent oxidative damage. | mdpi.com |

| Murine Renal Ischemia-Reperfusion | Glutathione (GSH) System | Prevented a reduction in the GSH:GSSG ratio and restored GST activity. | mdpi.com |

| F98 Glioma Cells | β-amyloid-induced damage | Inhibited the increase in ROS and iNOS expression induced by β-amyloid. | frontiersin.org |

Effects on Polyamine Metabolism and Homeostasis

Polyamines are crucial for cell growth and development, and their levels are tightly controlled through biosynthesis, catabolism, and transport. conicet.gov.ar The aminoguanidine core structure is a well-established modulator of polyamine metabolism, primarily through its action as a diamine oxidase (DAO) inhibitor. nih.govnih.gov DAO is a key enzyme in the catabolism of polyamines like putrescine and spermidine. nih.gov By inhibiting DAO, aminoguanidine prevents the breakdown of these molecules, thereby altering their intracellular concentrations. researchgate.netnih.gov This inhibition is significant because the products of polyamine oxidation, including hydrogen peroxide and reactive aldehydes, can be cytotoxic. conicet.gov.ar

The addition of a 3-phenylpropyl substituent to polyamine structures has been shown to create potent competitive inhibitors of trypanothione (B104310) reductase, an enzyme crucial for redox homeostasis in trypanosomes. Specifically, N-(3-phenylpropyl)-substituted spermidine and spermine derivatives were found to be effective inhibitors of this enzyme, with inhibition increasing with the number of 3-phenylpropyl groups. This suggests that the 3-phenylpropyl moiety enhances the interaction with enzymatic targets in polyamine-related pathways.

| Compound Class | Enzyme Target | Mechanism of Action | Reference |

|---|---|---|---|

| Aminoguanidine | Diamine Oxidase (DAO) / Copper Amine Oxidase (CuAO) | Inhibition of the enzyme, leading to altered polyamine catabolism. | researchgate.netnih.govnih.gov |

| N-(3-phenylpropyl) substituted polyamines | Trypanosoma cruzi Trypanothione Reductase | Competitive inhibition, with potency increasing with the number of phenylpropyl substituents. | |

| Aminoguanidine | Polyamine Catabolism Byproducts | Prevents the formation of toxic aldehydes and hydrogen peroxide from spermine/spermidine oxidation. |

Immunomodulatory Mechanisms in Preclinical Contexts

The immunomodulatory effects of this class of compounds are often linked to their anti-inflammatory and antioxidant properties. Aminoguanidine has demonstrated anti-inflammatory effects in various preclinical models. nih.gov In a rat model of lipopolysaccharide (LPS)-induced inflammation, aminoguanidine was found to modulate both systemic and lung inflammation. nih.gov The proposed mechanisms include the dual inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), alongside an enhanced production of the anti-inflammatory cytokine IL-4, which in turn suppresses pro-inflammatory cytokines like IFN-γ and TGF-β1. nih.gov

In the context of autoimmune and inflammatory conditions, aminoguanidine's ability to inhibit iNOS and scavenge reactive carbonyl species contributes to its immunomodulatory potential. mdpi.com By preventing the formation of advanced glycation end products (AGEs), which can stimulate macrophages to secrete pro-inflammatory cytokines, aminoguanidine can dampen chronic inflammatory responses. researchgate.net Furthermore, studies have shown that blocking NO production with aminoguanidine can inhibit immunosuppression in certain infection models, highlighting its complex role in regulating immune responses. asm.org While direct evidence for this compound is sparse, phenylpropanoid structures are generally recognized for their potential immunomodulatory and anti-inflammatory activities. researchgate.net

| Model | Key Pathway/Mediator | Observed Mechanistic Effect | Reference |

|---|---|---|---|

| LPS-induced inflammation in rats | Cytokine Production | Enhanced production of anti-inflammatory IL-4; decreased pro-inflammatory IFN-γ and TGF-β1. | nih.gov |

| Trinitrobenzene sulphonic acid-induced colitis in rats | Inflammatory Infiltration | Decreased myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. | |

| Salmonella typhimurium infection in mice | Nitric Oxide (NO) Production | Inhibited NO-mediated immunosuppression. | asm.org |

| General Inflammation Models | Advanced Glycation End Products (AGEs) | Inhibits AGE formation, preventing AGE-induced secretion of pro-inflammatory cytokines. | researchgate.net |

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Significance of the Guanidine (B92328) Moiety for Potency and Selectivity

The guanidine group is a pivotal functional group in a multitude of biologically active compounds. Its significance stems from its unique chemical properties. With a pKa value of approximately 13.6, the guanidine moiety is protonated at physiological pH, forming a stable guanidinium (B1211019) cation. This positive charge is delocalized across the three nitrogen atoms through resonance, which enhances its stability.

This cationic nature allows the guanidinium group to engage in strong, noncovalent interactions with biological targets, such as enzymes and receptors. It can act as a hydrogen bond donor and participate in electrostatic interactions with negatively charged residues like aspartate, glutamate (B1630785), or phosphate (B84403) groups within a protein's active site. In the context of aminoguanidine (B1677879) and its analogues, this ability to form multiple, high-energy bonds is often essential for their inhibitory activity against enzymes like diamine oxidase (DAO) and nitric oxide synthase (NOS). The structural similarity of the aminoguanidine group to L-arginine, the natural substrate for NOS, partly explains its inhibitory action on this enzyme. Modifications that alter or remove the guanidine group typically lead to a significant loss of biological activity, underscoring its role as a critical pharmacophore.

Influence of the Phenylpropyl Chain on Biological Activity and Pharmacological Profile

The length and nature of this linker are critical. For instance, in studies of various enzyme inhibitors, the length of an alkyl or arylalkyl chain often dictates the optimal positioning of the pharmacophoric head within the enzyme's active site. The phenylpropyl chain, in particular, can engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues in the target protein. In some opioid receptor ligands, the introduction of a 14-O-phenylpropyl moiety was shown to convert a selective agonist into a non-selective one, demonstrating the chain's profound impact on receptor interaction and selectivity. While specific SAR studies on the phenylpropyl chain of (3-Phenylpropyl)aminoguanidine are not extensively detailed in the provided literature, the principles derived from analogous systems suggest that its length, flexibility, and aromatic terminus are key determinants of potency and target specificity.

Systematic Chemical Modifications of this compound and its Analogues

The rational design of more potent and selective analogues of this compound involves systematic chemical modifications at three primary locations: the aromatic ring, the alkyl chain, and the aminoguanidine terminus.

Substituting the phenyl ring of aminoguanidine analogues can significantly alter their biological activity by modifying electronic properties, lipophilicity, and steric profile. Studies on related structures, such as pyrazole (B372694) derivatives bearing an aminoguanidine unit, have shown that the nature and position of substituents on the phenyl ring are critical for potency.

For example, in a series of (E)-2-((1-(6-alkoxybenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide derivatives, substitutions on a separate benzyl (B1604629) group attached to the benzothiazole (B30560) ring demonstrated clear SAR trends against various cancer cell lines. Compounds with a 4-fluorobenzyl substitution (Compound 8l ) showed particularly high activity. This suggests that electron-withdrawing groups like fluorine can enhance potency. The data indicates that even small changes to the aromatic substitution pattern can lead to significant differences in biological effect, providing a clear avenue for optimization.

| Compound | Substitution (R) on Benzyl Group | IC₅₀ (μM) vs. MDA-MB-231 | IC₅₀ (μM) vs. MCF-7 |

|---|---|---|---|

| 8j | 2-Fluoro | >10 | >10 |

| 8k | 3-Fluoro | 6.35 | 5.89 |

| 8l | 4-Fluoro | 2.41 | 2.23 |

Data sourced from a study on pyrazole derivatives containing an aminoguanidine unit, where the substitution is on a benzyl group attached to a different part of the scaffold, but illustrates the principle of aromatic substitution effects.

The length of the alkyl chain connecting the aromatic ring and the guanidine moiety is a critical determinant of biological activity. This is often attributed to the need for an optimal level of lipophilicity to cross cell membranes and for the correct spatial orientation to bind effectively to the target.

In a study of pyrazole-benzothiazole derivatives containing an aminoguanidine unit, the length of an alkoxy chain attached to the benzothiazole ring was varied. The results showed a clear relationship between chain length and anticancer activity. The compound with the shortest chain (methoxy, compound 8a ) was the most active, and increasing the chain length led to a decrease in activity. This "cutoff effect" is a common phenomenon in SAR studies, where activity peaks at a specific chain length and then diminishes.

| Compound | Alkoxy Chain (R) | IC₅₀ (μM) vs. SMMC-7721 | IC₅₀ (μM) vs. HepG2 |

|---|---|---|---|

| 8a | -OCH₃ | 2.03 | 3.34 |

| 8b | -OCH₂CH₃ | 4.35 | 6.23 |

| 8c | -O(CH₂)₂CH₃ | 7.89 | 8.64 |

| 8d | -O(CH₂)₃CH₃ | >10 | >10 |

Data sourced from a study on pyrazole-benzothiazole derivatives containing an aminoguanidine unit, illustrating the effect of varying alkyl chain length on biological activity.

The aminoguanidine terminus itself offers multiple sites for chemical modification, leading to a wide array of derivatives with diverse pharmacological properties. The terminal amino group can be reacted with aldehydes or ketones to form Schiff bases (guanylhydrazones), or it can be acylated. These modifications can significantly alter the molecule's steric and electronic properties, as well as its hydrogen bonding capacity.

For instance, the synthesis of various guanylhydrazone derivatives has been a common strategy to explore new anticancer and antimicrobial agents. Incorporating the aminoguanidine fragment into larger, more complex heterocyclic systems, such as 1,2,4-triazoles, has also been shown to yield compounds with potent antibacterial activity. These derivatizations can modulate the compound's selectivity for different enzyme isoforms or receptor subtypes. For example, N-acylated imidazolylpropylguanidines have been used to probe ligand-specific conformations of histamine (B1213489) receptors. The synthesis of N-acyl aminoguanidines and their subsequent cyclization is a frequently used method to produce substituted 3-amino-1,2,4-triazoles, a class of compounds with a broad spectrum of biological activities.

Computational and Chemoinformatics Approaches in SAR

Modern drug design heavily relies on computational and chemoinformatics tools to understand and predict the SAR of compounds like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the chemical structures of compounds with their biological activities.

3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide three-dimensional insights into how steric, electrostatic, and hydrophobic fields of a molecule influence its interaction with a biological target. These models can generate contour maps that highlight regions where modifications would likely increase or decrease activity, thereby guiding the synthesis of new analogues.

Molecular docking simulations are also employed to predict the binding mode of aminoguanidine analogues within the active site of target enzymes like NOS or DAO. These simulations can help elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. The information gained from these computational studies provides a deeper understanding of the structural requirements for activity and facilitates the rational design of novel, potent, and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is predicated on the principle that variations in the structural or physicochemical properties of molecules within a series will lead to predictable changes in their biological effects. For aminoguanidine derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their activity.

In a typical QSAR study for analogues of this compound, a set of derivatives would be synthesized with systematic variations in their structure. These modifications could include altering the length of the alkyl chain, substituting the phenyl ring with different functional groups, or modifying the guanidine moiety. The biological activity of these analogues would then be determined in a relevant assay.

Key molecular descriptors that are often evaluated in QSAR models for related compounds include:

Lipophilicity (logP): The phenylpropyl group imparts significant lipophilicity to the molecule. Variations in this property, achieved through substitutions on the phenyl ring, can influence membrane permeability and interaction with hydrophobic pockets in target proteins. QSAR studies on other guanidine-containing compounds have shown that cytotoxicity can correlate with lipophilic parameters. nih.gov

Electronic Parameters (e.g., Hammett constants): Substituents on the phenyl ring can alter the electron distribution of the entire molecule. These electronic effects can influence the pKa of the guanidine group and its ability to form hydrogen bonds or electrostatic interactions.

Steric Parameters (e.g., molar refractivity, Taft parameters): The size and shape of the substituents can impact how the molecule fits into a binding site.

A hypothetical QSAR model for a series of this compound analogues might take the form of a linear equation, such as:

log(1/C) = alogP + bσ + c*Es + d

where log(1/C) represents the biological activity, logP is the lipophilicity, σ is the Hammett constant, Es is a steric parameter, and a, b, c, and d are coefficients determined by regression analysis. The results of such an analysis can guide the design of new analogues with potentially improved activity by optimizing these key physicochemical properties. nih.gov

Table 1: Hypothetical QSAR Data for this compound Analogues

| Compound | Substituent (R) | logP | σ (para) | Predicted Activity (log(1/C)) |

| This compound | H | 2.5 | 0.00 | 5.0 |

| Analogue 1 | 4-Cl | 3.2 | 0.23 | 5.5 |

| Analogue 2 | 4-CH3 | 3.0 | -0.17 | 5.2 |

| Analogue 3 | 4-OCH3 | 2.4 | -0.27 | 4.8 |

| Analogue 4 | 4-NO2 | 2.3 | 0.78 | 5.9 |

Note: The data in this table is illustrative and does not represent actual experimental results.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target at the atomic level.

Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor. For this compound, the protonated guanidinium group is expected to be a key interaction point, forming strong hydrogen bonds and salt bridges with negatively charged amino acid residues like aspartate and glutamate in a binding pocket. unina.itineosopen.org The phenylpropyl tail can engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine. Molecular docking studies on other aminoguanidine derivatives have highlighted the importance of hydrogen bonding and hydrophobic interactions for their binding affinity. nih.gov

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. An MD simulation can assess the stability of the docked pose, revealing how the ligand and protein adapt to each other. For the this compound complex, MD simulations could be used to:

Confirm the stability of key hydrogen bonds between the guanidinium group and the receptor.

Evaluate the flexibility of the phenylpropyl chain within the hydrophobic pocket.

Calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone.

Studies involving other aminoguanidine derivatives have successfully used molecular dynamics to understand their interactions at a molecular level. bohrium.comresearchgate.net

Table 2: Potential Interactions of this compound in a Hypothetical Receptor Binding Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Guanidinium Group | Hydrogen Bonding, Salt Bridge | Aspartate, Glutamate, Serine |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Propyl Chain | Hydrophobic (Van der Waals) | Leucine, Isoleucine, Valine, Alanine |

Note: This table represents a generalized prediction of interactions based on the chemical structure of the compound.

Pharmacophore Development and Virtual Screening Methodologies

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. dovepress.combabrone.edu.in The development of a pharmacophore model for this compound and its analogues is a crucial step in discovering novel, structurally diverse compounds with similar biological effects.

A hypothetical pharmacophore model for this compound would likely include the following features:

A Positive Ionizable Feature: Representing the protonated guanidinium group, which is crucial for electrostatic interactions.

Hydrogen Bond Donors: The amine and imine groups of the guanidine moiety.

A Hydrophobic/Aromatic Feature: Representing the phenyl ring.

A Hydrophobic Feature: Representing the propyl chain.

This model can be generated based on the structure of this compound (ligand-based) or from the structure of its biological target (structure-based). unina.itbabrone.edu.in

Once a pharmacophore model is developed and validated, it can be used as a 3D query in virtual screening . This process involves searching large chemical databases, which can contain millions of compounds, to identify molecules that match the defined pharmacophoric features. schrodinger.comoptibrium.com The hits from this initial screening can then be further evaluated using molecular docking and other computational methods before being selected for experimental testing. This approach accelerates the discovery of new lead compounds by focusing resources on molecules that are most likely to be active.

The process typically follows these steps:

Library Preparation: A large database of chemical compounds is prepared, often generating multiple conformations for each molecule.

Pharmacophore Screening: The database is searched for molecules that fit the 3D arrangement of the pharmacophore query.

Hit Filtering: The initial hits are filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and other criteria.

Docking and Scoring: The filtered hits are docked into the target's binding site to predict their binding mode and affinity.

Selection for Synthesis and Testing: The most promising candidates are selected for chemical synthesis and biological evaluation.

Pharmacophore modeling and virtual screening have become standard tools in modern drug discovery, enabling the efficient exploration of vast chemical spaces to identify novel bioactive compounds. scilit.comnih.gov

Advanced Analytical Methodologies for Academic Research Applications

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone for the analysis of (3-Phenylpropyl)aminoguanidine, allowing for its separation from complex matrices and precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of aminoguanidine (B1677879) and its derivatives due to its versatility and sensitivity. For compounds like this compound, which possess polar functional groups, reverse-phase HPLC is commonly employed. The method often involves derivatization to enhance detectability. rjptonline.orgrjptonline.org For instance, aminoguanidines can be derivatized with reagents like 1-Naphthyl isothiocyanate to form a thiourea (B124793) derivative, which can be readily detected by a UV-Vis detector. rjptonline.orgrjptonline.org Another approach involves derivatization with aldehydes, such as 6-methyl-2-pyridine-carboxaldehyde, to form a hydrazone that can be analyzed by HPLC with UV detection. google.com

The purity of synthesized aminoguanidine hydrazone derivatives has been successfully determined using HPLC with a C18 column and a mobile phase consisting of a methanol (B129727)/trifluoroacetic acid mixture. scielo.br This demonstrates the capability of HPLC to not only quantify but also to assess the purity of such compounds, which is critical in research applications. scielo.br A patent also describes an HPLC-based assay for aminoguanidine in plasma samples, highlighting its applicability in complex biological matrices after a deproteinization step. google.com

| Parameter | Method 1: Derivatization with 1-Naphthyl isothiocyanate rjptonline.orgrjptonline.org | Method 2: Purity analysis of aminoguanidine hydrazones scielo.br | Method 3: Analysis in plasma google.com |

|---|---|---|---|

| Column | RP-18 | Luna® 5 µm C18(2) 100 Å | Not specified, but suitable for reverse-phase |

| Mobile Phase | Methanol and pH 3 buffer (ortho-phosphoric acid and triethylamine) | Methanol/Trifluoroacetic acid (99.9:0.1% v/v) | Isocratic elution system |

| Detection | UV at 220 nm | Photodiode Array (PDA) at 254 nm | UV Spectrometer |

| Application | Quantification of residual aminoguanidine in drug substances | Purity determination of synthesized derivatives | Quantification of aminoguanidine in plasma |

Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. research-solution.com Direct analysis of polar compounds like this compound by GC is challenging due to their low volatility and tendency to adsorb onto the GC column. gnomio.com Therefore, derivatization is an essential prerequisite to convert the analyte into a more volatile and thermally stable form. research-solution.comgnomio.com

Common derivatization strategies include silylation, acylation, and alkylation, which mask polar functional groups (like -NH and -OH) by replacing active hydrogens. gnomio.comobrnutafaza.hr Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a prevalent method that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. obrnutafaza.hrsigmaaldrich.com Acylation, using reagents like trifluoroacetic acid anhydride (B1165640) (TFAA), is another effective method that forms stable and volatile derivatives suitable for GC analysis with sensitive detectors like the electron capture detector (ECD). researchgate.net While specific GC methods for this compound are not prominently detailed in the reviewed literature, the principles of derivatizing analogous compounds like amino acids and other amines are directly applicable. The choice of derivatization reagent and reaction conditions (e.g., temperature, time) is critical and must be optimized for each specific analyte to ensure the reaction goes to completion. sigmaaldrich.com

| Derivatization Type | Common Reagent(s) | Target Functional Groups | Purpose | Reference |

|---|---|---|---|---|

| Silylation | BSTFA, TMCS, MTBSTFA | -OH, -COOH, -NH, -SH | Increases volatility and thermal stability by replacing active hydrogens with a silyl (B83357) group (e.g., TMS). | obrnutafaza.hrsigmaaldrich.com |

| Acylation | TFAA, PFAA, HFAA | Alcohols, phenols, amines | Produces stable, volatile derivatives, often enhancing detectability with ECD. | researchgate.net |

| Alkylation | Alkylating agents (e.g., for esterification) | Carboxylic acids, phenols | Forms esters, ethers, or amides to increase volatility. Often used with silylation or acylation. | obrnutafaza.hr |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

Spectroscopic Methods for Mechanistic and Interaction Studies

Spectroscopic techniques are indispensable for probing the structural details of this compound and its interactions with biological targets at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. researchgate.netunibas.it For this compound, 1H and 13C NMR spectra are fundamental for confirming its chemical structure, with chemical shifts and coupling constants providing detailed information about the connectivity and local environment of each atom. rsc.org

In the context of mechanistic studies, NMR is exceptionally valuable for investigating ligand-protein interactions. nih.gov Techniques such as chemical shift perturbation (CSP), saturation transfer difference (STD) NMR, and nuclear Overhauser effect (NOE) experiments can identify the binding site and map the interaction interface between a small molecule like this compound and its protein target. rsc.orggu.se For example, by comparing the NMR spectra of a protein in its free and ligand-bound states, researchers can identify which amino acid residues are involved in binding. nih.govunivr.it While direct NMR binding studies for this compound were not found, the methodologies are standard practice in drug discovery and are fully applicable to studying its interactions with target enzymes or receptors. researchgate.netnih.gov

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for metabolite profiling and identification. ncsu.eduevotec.com This approach allows for the separation of a parent drug from its metabolites in a biological sample (e.g., plasma, urine, hepatocyte incubations) followed by their detection and structural elucidation. evotec.compharmaron.com High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which facilitate the determination of elemental compositions for both the parent compound and its metabolites. waters.com

In a typical research workflow, the biological sample is analyzed by LC-MS/MS, and the data are processed to find potential metabolites by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., oxidation, glucuronidation, sulfation). evotec.comwaters.com The fragmentation pattern (MS/MS spectrum) of a potential metabolite is then compared to that of the parent drug to pinpoint the site of metabolic modification. ncsu.edu For this compound (C10H16N4, monoisotopic mass ~192.14 Da), researchers would search for metabolites such as hydroxylated species ([M+O-H]⁻), or conjugates with glucuronic acid or sulfate (B86663). waters.comuni.lu This information is critical for understanding the drug's metabolic stability and identifying any potentially active or reactive metabolites. pharmaron.com

| Metabolic Reaction | Predicted Metabolite Structure | Change in Mass (Da) | Expected m/z ([M+H]⁺) |

|---|---|---|---|

| Hydroxylation (Aromatic) | (3-(Hydroxy-phenyl)propyl)aminoguanidine | +15.99 | 209.14 |

| Hydroxylation (Aliphatic) | (3-Phenyl-hydroxy-propyl)aminoguanidine | +15.99 | 209.14 |

| N-Dealkylation | Aminoguanidine | -133.10 | 76.06 |

| Glucuronidation | Glucuronide conjugate of a hydroxylated metabolite | +176.03 | 385.17 |

| Sulfation | Sulfate conjugate of a hydroxylated metabolite | +79.96 | 289.10 |

Note: The m/z values are theoretical and based on the addition of a proton to the most likely metabolite structures. Actual observed metabolites would require experimental confirmation. waters.comuni.lu

UV-Vis spectrophotometry is a widely used technique in biochemical and pharmaceutical analysis due to its simplicity, cost-effectiveness, and robustness. researchgate.netresearchgate.net It is particularly useful for conducting kinetic assays and equilibrium binding studies. mt.com The technique relies on the principle that many molecules absorb light in the ultraviolet or visible range, and this absorbance is proportional to their concentration (Beer-Lambert law). researchgate.net

In the context of this compound, UV-Vis spectrophotometry can be employed to study its effect on enzyme kinetics. researchgate.net If the compound is an inhibitor of an enzyme whose activity can be monitored by a change in absorbance of a substrate or product, a kinetic assay can be established. nih.gov By measuring the reaction rate at various concentrations of the inhibitor, key parameters such as the IC50 (half-maximal inhibitory concentration) or the inhibition constant (Ki) can be determined. mt.com Similarly, binding assays can be performed if the binding of this compound to a target protein induces a change in the protein's or the ligand's UV-Vis absorption spectrum. oecd.org By titrating the protein with the ligand and monitoring the change in absorbance, one can calculate the dissociation constant (Kd), a measure of binding affinity. researchgate.net

Mass Spectrometry (MS) for Metabolite Identification in Biological Systems (research focus)

Bioanalytical Methods for Measuring Biological Activity and Pathway Modulation

The biological activity of this compound is primarily characterized by its interaction with specific enzymes and its subsequent effects on cellular pathways. A range of bioanalytical methods, from purified enzyme assays to complex cell-based systems, are employed in academic research to elucidate its mechanisms of action. These methods are crucial for quantifying its inhibitory potency and understanding its influence on biological processes.

Enzyme Activity Assays

Enzyme activity assays are fundamental in vitro tools for determining the direct effect of this compound on specific enzyme targets. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound, allowing for the calculation of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50). The primary enzyme targets for this compound are diamine oxidase (DAO) and, to a lesser extent, inducible nitric oxide synthase (iNOS). nih.govnih.govmedchemexpress.com

Diamine Oxidase (DAO) Inhibition Assays: DAO (EC 1.4.3.22) is an enzyme responsible for the degradation of histamine (B1213489) and other polyamines like putrescine. nih.govwikipedia.org Inhibition of DAO is a hallmark of this compound and its structural analogs, like aminoguanidine. Assays to measure DAO inhibition typically involve incubating the purified enzyme with a substrate and quantifying the product formation over time.

Assay Principle: A common method involves the oxidative deamination of a substrate by DAO, which produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). wikipedia.org The reaction can be monitored by measuring the consumption of oxygen, the formation of H₂O₂, or the appearance of the aldehyde product.

Substrates: Commonly used substrates for DAO assays include histamine and putrescine. nih.goveurofinsdiscovery.com

Detection Methods:

Spectrophotometric/Colorimetric: These methods often use a secondary, coupled reaction to produce a colored product. For instance, the H₂O₂ produced can react with a chromogen in the presence of peroxidase to yield a product that absorbs light at a specific wavelength. nih.gov

Fluorometric: Similar to colorimetric assays, fluorometric methods use coupled enzymatic reactions to produce a fluorescent compound, such as resorufin, which can be measured with high sensitivity. eurofinsdiscovery.com

Radiometric: These assays utilize radiolabeled substrates (e.g., [³H]putrescine). The activity is determined by measuring the amount of radioactive product formed after separation from the unreacted substrate.

Research on the closely related compound, aminoguanidine, shows strong inhibition of DAO. For example, aminoguanidine strongly inhibits human intestinal diamine oxidase with a reported IC50 value of 1.1 x 10⁻⁸ M. nih.gov While specific IC50 values for this compound are less commonly cited in general literature, its activity is benchmarked against such known inhibitors in research settings.

Nitric Oxide Synthase (NOS) Inhibition Assays: this compound also demonstrates inhibitory activity against nitric oxide synthase (NOS, EC 1.14.13.39), particularly the inducible isoform (iNOS). nih.govnih.gov Assays for NOS inhibition measure the conversion of L-arginine to L-citrulline and nitric oxide (NO). medchemexpress.com

Assay Principle: The most common method tracks the conversion of a radiolabeled substrate to a product.

Substrates: L-arginine is the natural substrate for NOS. nih.gov

Detection Methods:

Radiometric Assay: This classic method uses [³H]L-arginine as the substrate. The amount of [³H]L-citrulline produced is quantified after separation from the charged L-arginine using ion-exchange chromatography. medchemexpress.com

Spectrophotometric Assay: The production of NO can be indirectly measured by quantifying its stable breakdown products, nitrite (B80452) and nitrate. plos.org

Table 1: Representative Enzyme Inhibition Data for Aminoguanidine Analogs

| Inhibitor | Target Enzyme | Assay Principle | Substrate | Reported IC50 | Source |

|---|---|---|---|---|---|

| Aminoguanidine | Diamine Oxidase (Human Intestinal) | Not Specified | Putrescine, Histamine | 1.1 x 10⁻⁸ M | nih.gov |

| Aminoguanidine | Inducible Nitric Oxide Synthase (iNOS) | Organ, cell, and enzyme-based measurements | L-arginine | Equipotent to L-NMA | nih.gov |

| Aminoguanidine | Constitutive Nitric Oxide Synthase (cNOS) | Organ, cell, and enzyme-based measurements | L-arginine | 10 to 100-fold less potent than vs. iNOS | nih.gov |

Cell-Based Assays for Mechanistic Studies

To understand how this compound affects biological pathways within a living system, researchers utilize cell-based assays. These assays bridge the gap between purified enzyme studies and more complex organismal models. They are essential for confirming that the compound can access its intracellular targets and exert a functional effect, such as modulating the production of inflammatory mediators.

Inhibition of Nitric Oxide Production in Macrophages: A common model involves using macrophage cell lines (e.g., RAW 264.7) or primary macrophages. These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce the expression of iNOS and subsequent production of large amounts of nitric oxide. nih.govplos.org The inhibitory effect of the compound is measured by quantifying the amount of nitrite (a stable metabolite of NO) in the cell culture medium using the Griess assay. nih.gov This assay provides functional evidence of iNOS inhibition within a cellular context.

Modulation of Histamine-Related Pathways: In research models of allergic or inflammatory responses, cell types like mast cells can be used. nih.gov For instance, in experimental conjunctivitis models, the effect of aminoguanidine on histamine and nitrite levels in conjunctival tissue has been studied. nih.gov Such assays help determine the compound's influence on both DAO and NOS activity in a specific physiological context.

General Cell Viability and Growth Assays: When assessing the mechanistic action of any compound, it is crucial to distinguish between a specific inhibitory effect and general cytotoxicity. Assays that measure cellular ATP content (e.g., ATPLite) or other markers of cell viability are often run in parallel. nih.gov For example, in one study, aminoguanidine was used at 300 μM in cell culture media to inhibit serum-derived polyamine oxidase without causing toxicity to the CHO-K1 cells being studied. nih.gov

Detection in Biological Matrices for Research Purposes

For research applications such as pharmacokinetics or biodistribution studies, robust analytical methods are required to accurately quantify this compound in complex biological samples like plasma, urine, or tissue homogenates. google.com High-performance liquid chromatography (HPLC) is the predominant technique for this purpose, often coupled with a sensitive detector. rjptonline.org

Sample Preparation: Biological samples must first be processed to remove interfering substances, primarily proteins. This is typically achieved by deproteinization using agents like perchloric acid or organic solvents (e.g., acetonitrile), followed by centrifugation. google.comfrontierspartnerships.org

Derivatization: Guanidino compounds can be challenging to detect directly with high sensitivity using standard UV detectors. Therefore, a pre-column or post-column derivatization step is often employed. This involves reacting the analyte with a reagent to create a derivative that has strong absorbance or fluorescence. For aminoguanidine and its analogs, various derivatization reagents have been used in research, such as p-nitrobenzaldehyde or 1-Naphthyl isothiocyanate, to form a product that can be easily detected. rjptonline.org A US patent describes a method using 6-methyl-2-pyridine-carboxaldehyde for derivatization before HPLC analysis. rjptonline.org

Chromatographic Separation and Detection:

Method: Reversed-phase HPLC (RP-HPLC) is commonly used, employing a C18 or a cyano (CN) column. google.comrjptonline.org The separation is achieved by running a mobile phase, often a buffered mixture of water and an organic solvent like acetonitrile (B52724) or methanol, through the column. google.comnih.gov

Detection: A variable wavelength UV detector is frequently used, with the detection wavelength set to the maximum absorbance of the derivatized compound (e.g., 302 nm in one described method). google.comgoogle.com For higher sensitivity and specificity, HPLC coupled with mass spectrometry (LC-MS/MS) can be employed, which is capable of detecting very low concentrations of the analyte. unimi.itmdpi.com

Table 2: Example of HPLC Method Parameters for Aminoguanidine Analog Analysis

| Parameter | Description | Source |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | google.com |